molecular formula C9H11ClN2OS B2450924 4-((5-Chlorothiophen-2-yl)methyl)piperazin-2-one CAS No. 1795007-63-4

4-((5-Chlorothiophen-2-yl)methyl)piperazin-2-one

Cat. No. B2450924
CAS RN: 1795007-63-4
M. Wt: 230.71
InChI Key: PLWGDSNOOLAHNS-UHFFFAOYSA-N
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Description

This compound is a small molecule . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups and rings. It contains a piperazine ring, a thiophene ring, and a sulfonyl group . The chemical formula is C18H17ClN4O3S2 .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antidepressant and Antianxiety Activities : Compounds similar to 4-((5-Chlorothiophen-2-yl)methyl)piperazin-2-one have been synthesized and evaluated for their antidepressant and antianxiety activities. Studies have shown that certain derivatives reduce the duration of immobility times in behavioral tests, indicating potential antidepressant effects (J. Kumar et al., 2017).

  • Antimicrobial Activities : Some derivatives have exhibited moderate activity against Gram-positive and Gram-negative bacteria and fungi, which suggests their potential use in antimicrobial therapies (J.V.Guna et al., 2009).

  • Neuroprotective Activity : Certain compounds have shown significant neuroprotective activity in models of acute cerebral ischemia (Y. Zhong et al., 2014).

Chemical Synthesis and Modification

  • Synthetic Methodology : Novel synthesis methods for related compounds have been developed, contributing to the field of organic synthesis (M. Wujec and R. Typek, 2023).

  • Molecular Design : The design and synthesis of new derivatives have been explored for enhancing specific biological activities, demonstrating the compound's versatility in drug design (R. Romagnoli et al., 2008).

  • Microwave-Assisted Synthesis : Advanced synthesis techniques like microwave-assisted synthesis have been used for rapid generation of structurally related compounds (Alfred L Williams et al., 2010).

Molecular Imaging and Receptor Studies

  • PET Imaging Studies : Derivatives have been synthesized and evaluated for imaging of serotonin receptors in the brain, useful in studying neurological disorders and drug development (Yoko Shimoda et al., 2013).

  • Receptor Ligand Research : The development of receptor ligands, particularly for serotonin receptors, highlights the compound's application in understanding receptor mechanisms and potential therapeutic targets (R. Nirogi et al., 2012).

Safety and Hazards

The safety and hazards of this compound are not available .

properties

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)5-12-4-3-11-9(13)6-12/h1-2H,3-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWGDSNOOLAHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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